N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound classified under the indole derivatives, notable for its potential pharmacological applications. Its molecular formula is , and it has a molecular weight of approximately 317.4 g/mol. The compound is recognized for its structural similarity to various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide falls within the broader category of indole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This classification highlights its relevance in drug discovery and development.
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may be performed under inert atmosphere conditions to prevent degradation or unwanted side reactions.
The molecular structure of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide features a complex arrangement that includes:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 1324057-80-8 |
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions typical of amides and indoles:
The reactivity profile is influenced by steric and electronic factors inherent in its structure. Reaction conditions such as pH, temperature, and solvent can significantly affect outcomes.
The mechanism of action for N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves interactions at specific biological targets, likely including receptors or enzymes related to neurotransmission or inflammation pathways.
Data suggest that compounds with similar structures may modulate serotonin receptors or other G-protein coupled receptors, influencing signaling cascades that lead to physiological effects like analgesia or mood enhancement.
While specific physical properties such as melting point and boiling point remain unreported for N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide, general characteristics include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as light exposure and moisture.
Relevant data indicate that compounds within this class often exhibit moderate solubility in organic solvents while being less soluble in water.
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has potential applications in various scientific fields:
N-[2-(1H-Indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide demonstrates potent inhibition of monocarboxylate transporter 1 (solute carrier family 16 member 1), a key regulator of cellular lactate shuttling and energy metabolism in proliferating cells. Structural analysis reveals the compound's indole-6-carboxamide moiety binds competitively to the solute carrier family 16 member 1 substrate pocket through hydrogen bonding interactions with residues His-147 and Arg-306, while the N-[2-(1H-indol-1-yl)ethyl] substituent occupies a hydrophobic subpocket typically reserved for the lactate methyl group [2] [6]. This dual interaction blocks lactate translocation with an IC₅₀ of 0.8 ± 0.15 μM, as quantified in in vitro uptake assays using radiolabeled [¹⁴C]-lactate in human colorectal carcinoma cells (HT-29).
| Table 1: Solute Carrier Family 16 Member 1 Inhibition Kinetics | Parameter | Value | Conditions |
|---|---|---|---|
| IC₅₀ | 0.8 ± 0.15 μM | HT-29 cells, pH 7.4 | |
| Kᵢ | 0.32 μM | Competitive inhibition | |
| Substrate Specificity | Lactate > Pyruvate > Ketone bodies | Concentration-dependent | |
| Metabolic Impact | 67% reduction in intracellular pH (p < 0.001) | Glycolytic flux assay |
The compound's indole-derived structure enables pH-dependent inhibition, showing enhanced potency (IC₅₀ = 0.25 μM) under acidic tumor microenvironment conditions (pH 6.5). This preferential activity stems from protonation of the pyrrole nitrogen, facilitating deeper penetration into the solute carrier family 16 member 1 substrate channel [2] [7]. Molecular dynamics simulations confirm stable binding (RMSD < 1.0 Å over 100 ns) with binding free energy (ΔG) of -9.8 kcal/mol calculated via MM-GBSA analysis [6].
The compound activates peroxisome proliferator-activated receptor alpha-dependent transcription, increasing carnitine palmitoyltransferase 1A expression by 3.8-fold in hepatocyte models. This occurs through direct binding to the peroxisome proliferator-activated receptor alpha ligand-binding domain (KD = 2.3 μM, surface plasmon resonance) and subsequent recruitment of coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha [2]. Activation of this axis shifts cellular metabolism toward fatty acid β-oxidation, evidenced by a 42% decrease in intracellular lipid droplets (Oil Red O staining) and a concomitant 2.1-fold increase in mitochondrial oxygen consumption during palmitate exposure.
Structural specificity studies reveal the 1-methylindole-6-carboxamide group is indispensable for peroxisome proliferator-activated receptor alpha activation, with truncation to unsubstituted carboxamide abolishing activity. Optimal chain length at the N-[2-(1H-indol-1-yl)ethyl] position maintains nuclear receptor binding while preventing recruitment of antagonistic corepressors [2] [8]. The compound's dual modulation of solute carrier family 16 member 1 and peroxisome proliferator-activated receptor alpha-carnitine palmitoyltransferase 1A creates a metabolic synthetic lethality in cancer cells, simultaneously blocking glycolytic flux while forcing dependence on compromised fatty acid oxidation.
N-[2-(1H-Indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide functions as both a substrate and moderate inhibitor (IC₅₀ = 8.7 μM) of ATP binding cassette subfamily B member 1, demonstrating bidirectional modulation potential. Efflux assays in Madin-Darby canine kidney II-ATP binding cassette subfamily B member 1 cells show polarized transport with a efflux ratio of 6.2, indicating active extrusion [2]. Molecular docking identifies critical interactions between the compound's indole rings and ATP binding cassette subfamily B member 1 transmembrane domain residues Phe-942 (π-π stacking) and Gln-946 (hydrogen bonding).
| Table 2: ATP Binding Cassette Subfamily B Member 1 Interaction Parameters | Parameter | Value | Significance |
|---|---|---|---|
| Transport Efficiency | Efflux ratio = 6.2 | Papp (A→B) 2.1 × 10⁻⁶ cm/s; P | |
| Inhibition Potential | IC₅₀ = 8.7 μM | Calcein-AM displacement assay | |
| Binding Affinity | KD = 4.3 μM | Isothermal titration calorimetry | |
| Cooperativity | Hill coefficient = 1.2 | Non-cooperative binding |
Notably, the compound sensitizes multidrug-resistant carcinoma cells to conventional chemotherapeutics, reducing the paclitaxel IC₅₀ by 18-fold in NCI/ADR-RES ovarian cancer cells when co-administered at 10 μM [2]. This chemosensitization occurs without altering ATP binding cassette subfamily B member 1 expression levels, suggesting direct interference with the transporter's ATP hydrolysis cycle. The 1-methyl substitution pattern prevents metabolic glucuronidation, preserving the compound's ability to compete for ATP binding cassette subfamily B member 1 binding in hepatic microenvironments [2] [8].
The compound induces intrinsic apoptosis through balanced perturbation of B-cell lymphoma 2 family proteins. Quantitative immunoblotting demonstrates a concentration-dependent decrease in anti-apoptotic B-cell lymphoma 2 (maximal reduction: 72% at 10 μM) and myeloid cell leukemia 1 (65% reduction) expression, while pro-apoptotic B-cell lymphoma 2-associated X protein and Bcl-2 homologous antagonist killer show 3.3-fold and 2.8-fold upregulation, respectively [2]. This protein expression shift triggers mitochondrial outer membrane permeabilization, quantified by a 4.1-fold increase in cytochrome c release (flow cytometry) and 83% decrease in mitochondrial membrane potential (tetramethylrhodamine ethyl ester assay).
Mechanistically, the compound disrupts B-cell lymphoma 2/B-cell lymphoma 2-associated X protein heterodimerization (KD shift from 0.4 μM to >10 μM, fluorescence polarization assay) through competitive binding at the B-cell lymphoma 2 hydrophobic groove. Structure-activity relationship analysis indicates the N-[2-(1H-indol-1-yl)ethyl] group mimics native BH3 domain interactions, with the terminal indole ring engaging conserved Leu-134 and Gly-138 residues [2] [7]. Subsequent activation of caspase-9 (4.7-fold increase in activity) and effector caspase-3/7 (5.2-fold increase) occurs within 6 hours of treatment, culminating in 78% apoptosis in hematological malignancy models at 48 hours (annexin V/propidium iodide co-staining). The 6-carboxamide position proves critical for apoptotic potency, with substitution to ester or carboxylic acid functionalities reducing activity by >10-fold [2] [8].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5